molecular formula C17H15ClN2O2 B2470118 2-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 1095378-92-9

2-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No. B2470118
CAS RN: 1095378-92-9
M. Wt: 314.77
InChI Key: GOFMZYXSJNCELR-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is a synthetic compound that belongs to the family of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Molecular Structure and Docking Studies

  • Molecular Docking and Quantum Chemical Calculations: Research has delved into the molecular structure, spectroscopic data, and vibrational spectra of similar compounds through Density Functional Theory (DFT) calculations. These studies reveal insights into bond lengths, bond angles, and intramolecular charge transfers. Molecular docking results predict the biological effects, enhancing understanding of the compound's interactions at the molecular level (A. Viji et al., 2020).

Antimicrobial and Anticancer Activity

  • Design and Pharmacological Evaluation

    A series of derivatives based on the pyrazoline structure have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies highlight the compound's potential in developing treatments targeting specific diseases. The structural analyses through IR and NMR spectroscopy confirm the compound's identity, providing a foundation for its application in medicinal chemistry (Pinka Patel et al., 2013).

  • Synthesis and Molecular Docking Study

    Another study focused on synthesizing novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine. These compounds showed significant anticancer activity, with one particular derivative displaying high potency. Additionally, their antibacterial and antifungal activities were documented, underscoring the compound's utility in overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021).

Spectroscopic and Quantum Chemical Analysis

  • Spectroscopic and Quantum Chemical Analysis: Extensive characterization of a related molecule has been performed using quantum chemical methods and vibrational spectral techniques. This research has demonstrated the compound's antimicrobial efficacy and explored its molecular interactions through docking studies, contributing valuable insights into its potential therapeutic applications (A. Viji et al., 2020).

properties

IUPAC Name

2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-10-16(11-3-5-12(18)6-4-11)17(20-19-10)14-8-7-13(22-2)9-15(14)21/h3-9,21H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFMZYXSJNCELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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